molecular formula C15H11F3N2O B6248750 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 161469-01-8

1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6248750
CAS No.: 161469-01-8
M. Wt: 292.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound characterized by its benzyl group and trifluoromethyl group attached to a benzodiazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, starting with the formation of the benzodiazolone core. One common approach is the reaction of 5-(trifluoromethyl)benzene-1,3-diamine with benzyl chloride under acidic conditions to form the benzodiazolone ring. Subsequent steps may include purification and crystallization to obtain the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and binding affinity to target proteins.

Comparison with Similar Compounds

  • 1-Benzyl-2,3-dihydro-1H-1,3-benzodiazol-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

  • 5-(Trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one: Similar structure but without the benzyl group.

  • 1-Benzyl-5-(chloromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one: Contains a chloromethyl group instead of trifluoromethyl.

Uniqueness: 1-Benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one stands out due to the presence of both the benzyl and trifluoromethyl groups, which contribute to its unique chemical reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

CAS No.

161469-01-8

Molecular Formula

C15H11F3N2O

Molecular Weight

292.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.